
5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClF4N2O3 and its molecular weight is 326.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Synthesis and Antioxidant Properties
- A study by Prabakaran, Manivarman, & Bharanidharan (2021) discusses the synthesis of derivatives from furan-2-carboxylic acid, showing potential as antioxidants. The in vitro antioxidant activity was compared with molecular docking, ADMET, QSAR, and bioactivity studies, demonstrating good correlation with in vitro results.
Structural Studies and Molecular Docking
- Another research Reddy et al. (2022) synthesized a series of derivatives including 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids. Molecular docking studies predicted the binding interactions with the target protein EGFR, highlighting the significance of the furan-2-carboxylic acid derivative in structural and activity studies.
Analytical and Spectral Study
- In a study by Patel (2020), Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate was reacted with 4-amino salicylic acid, forming a derivative with interesting antimicrobial properties. This study underlines the potential of furan-2-carboxylic acid derivatives in developing antimicrobial agents.
Coordination Polymers and Luminescence Properties
- Cheng et al. (2017) explored the synthesis of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands Cheng et al., 2017. The study showed the formation of chiral coordination polymers with interesting thermal and luminescence properties, highlighting the versatility of the furan-2-carboxylic acid framework in material science.
properties
IUPAC Name |
5-[[4-chloro-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF4N2O3/c12-6-7(9(13)14)17-18(8(6)10(15)16)3-4-1-2-5(21-4)11(19)20/h1-2,9-10H,3H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHTKGQAQFYIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C(=C(C(=N2)C(F)F)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
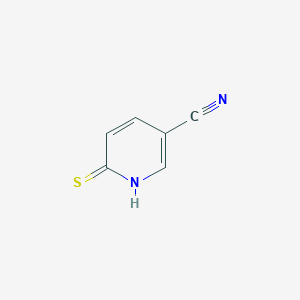
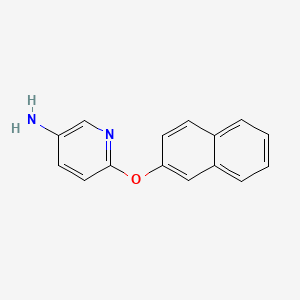
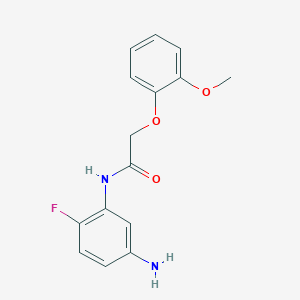
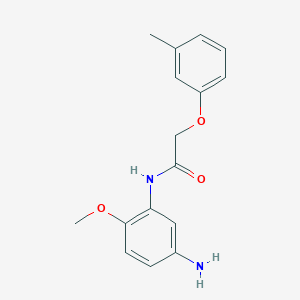
![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)
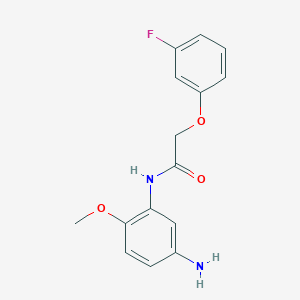
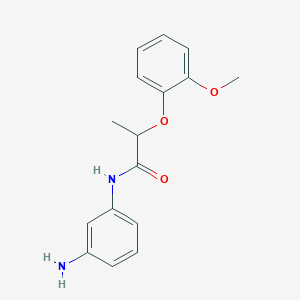



![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

